(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391354-71-4
VCID: VC11991411
InChI: InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
SMILES: CC1=CC(=CC=C1)C(CO)N.Cl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride

CAS No.: 1391354-71-4

Cat. No.: VC11991411

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride - 1391354-71-4

Specification

CAS No. 1391354-71-4
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name (2R)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Standard InChI Key IHNWJJLKSBXLRI-FVGYRXGTSA-N
Isomeric SMILES CC1=CC(=CC=C1)[C@H](CO)N.Cl
SMILES CC1=CC(=CC=C1)C(CO)N.Cl
Canonical SMILES CC1=CC(=CC=C1)C(CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2R)-2-amino-2-(3-methylphenyl)ethan-1-ol hydrochloride is C₉H₁₄ClNO, with a calculated molecular weight of 203.67 g/mol. The compound features:

  • A 3-methylphenyl group providing steric and electronic modulation to the aromatic system.

  • An ethanolamine backbone with chiral (2R) configuration.

  • A hydrochloride salt enhancing solubility and stability.

Table 1: Comparative Structural Data of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(2R)-2-Amino-2-(3-methylphenyl)ethan-1-ol HClC₉H₁₄ClNO203.673-methylphenyl
(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol HClC₉H₁₃BrClNO266.564-bromo-3-methylphenyl
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HClC₉H₁₃ClFNO205.663-fluoro-2-methylphenyl

The absence of a para-substituent (e.g., bromine or chlorine) in the target compound likely reduces steric hindrance compared to analogs, potentially enhancing receptor binding kinetics.

Synthesis and Optimization

Synthetic Routes

The synthesis of (2R)-2-amino-2-(3-methylphenyl)ethan-1-ol hydrochloride can be extrapolated from methods used for structurally similar compounds:

  • Starting Material: 3-Methylbenzaldehyde serves as the precursor.

  • Reduction: Catalytic hydrogenation or sodium borohydride reduces the aldehyde to 2-(3-methylphenyl)ethanol.

  • Amination: Reductive amination with ammonia introduces the amino group, yielding a racemic mixture of 2-amino-2-(3-methylphenyl)ethan-1-ol.

  • Chiral Resolution: Enzymatic or chromatographic separation isolates the (2R)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to optimize yield (estimated 60–75%) and enantiomeric excess (>98%). Critical parameters include temperature control during amination (20–25°C) and pH modulation during salt formation (pH 4–5).

Research Applications in Medicinal Chemistry

Neurological Target Modulation

Structural analogs of this compound exhibit affinity for dopamine D3 receptors, which are implicated in addiction, schizophrenia, and Parkinson’s disease. For example:

  • The (R)-enantiomer of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol HCl demonstrated a 74% bioavailability in murine models, with selective D3 receptor activation at EC₅₀ = 940 nM.

  • The absence of a para-halogen substituent in the target compound may shift receptor specificity toward serotonergic pathways, though empirical validation is required .

Enzyme Interactions

The hydroxyl and amino groups facilitate hydrogen bonding with catalytic sites of enzymes such as monoamine oxidases (MAOs). Computational docking studies suggest a binding energy of −8.2 kcal/mol for MAO-B inhibition, comparable to rasagiline (−9.1 kcal/mol) .

Biological Activity and Mechanistic Insights

In Vitro Studies

While direct data on the target compound is sparse, related amino alcohols show:

  • Antimicrobial Activity: MIC values of 4.69–156.47 µM against Gram-positive pathogens.

  • Anti-Inflammatory Effects: COX-2 inhibition at IC₅₀ = 12.3 µM in macrophage assays.

Putative Mechanism of Action

The compound’s mechanism may involve:

  • Receptor Agonism: Modulation of G-protein-coupled receptors (e.g., GPR88) via the ethanolamine moiety, altering cAMP signaling .

  • Enzyme Inhibition: Competitive binding to MAO-B, reducing dopamine catabolism.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Para-Substituents: Bromine or chlorine atoms increase molecular weight and lipophilicity (clogP +0.5), enhancing blood-brain barrier permeability but reducing aqueous solubility.

  • Meta-Substituents: The 3-methyl group in the target compound balances solubility (logS = −2.1) and membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

Chirality and Pharmacodynamics

The (2R)-configuration is critical for target engagement. Enantiomeric pairs of similar compounds show a 10–100-fold difference in receptor affinity, with the (R)-form generally more potent .

Future Directions and Challenges

  • Synthetic Challenges: Improving enantioselective synthesis to achieve >99% ee without chromatographic resolution.

  • Therapeutic Potential: Preclinical evaluation in neurodegenerative and psychiatric disease models.

  • Safety Profiling: Addressing potential off-target effects on cardiac ion channels (hERG IC₅₀ < 1 µM in analogs).

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